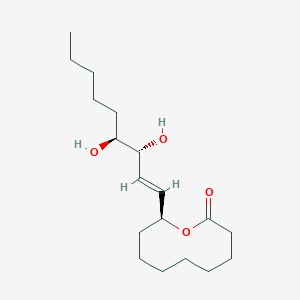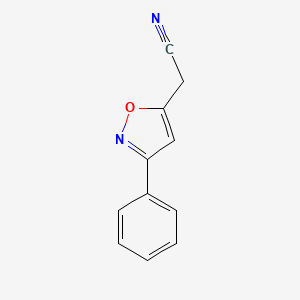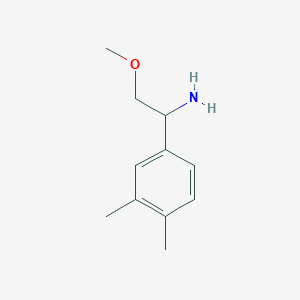
3-Ethoxy-2-methylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Ethoxy-2-methylacrylonitrile is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of an ethoxy group, a methyl group, and a nitrile group attached to an acrylonitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Ethoxy-2-methylacrylonitrile typically involves the reaction of ethyl vinyl ether with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-3-Ethoxy-2-methylacrylonitrile can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
(E)-3-Ethoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of (E)-3-Ethoxy-2-methylacrylonitrile can yield compounds like 3-ethoxy-2-methylacrylic acid.
Reduction: Reduction can produce 3-ethoxy-2-methylpropylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
(E)-3-Ethoxy-2-methylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-Ethoxy-2-methylacrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different biological or chemical properties.
相似化合物的比较
Similar Compounds
(E)-3-Methoxy-2-methylacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-Ethoxy-2-ethylacrylonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(E)-3-Ethoxy-2-methylacrylonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which provide distinct reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable compound for various synthetic and industrial processes.
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
(E)-3-ethoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-8-5-6(2)4-7/h5H,3H2,1-2H3/b6-5+ |
InChI 键 |
JFBHVVYTNQTFOR-AATRIKPKSA-N |
手性 SMILES |
CCO/C=C(\C)/C#N |
规范 SMILES |
CCOC=C(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)







